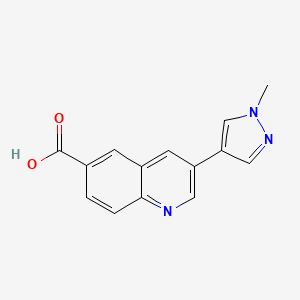

3-(1-メチル-1H-ピラゾール-4-イル)キノリン-6-カルボン酸

説明

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

キノリルピラゾールの合成

キノリルピラゾールは、その薬理学的可能性のために合成されます。 対象の化合物は、生物活性キノリルピラゾールヘテロ環の合成における前駆体として役立ち、標準薬との有効性の比較が行われています .

薬理学的進化

最近の研究では、キノリン誘導体の薬理学的進化に焦点を当てています。 この化合物は、細胞との相互作用やバイオアッセイの戦いを含む重要な分野における汎用性から、研究の一部となっています .

抗リーシュマニア活性

抗リーシュマニア研究において、この化合物は分子シミュレーション研究で使用されており、強力なin vitroでの抗前鞭毛体活性を裏付ける、標的酵素の活性部位における望ましい適合パターンを示しています .

抗マラリア評価

キノリンとの構造的類似性により、抗マラリア薬開発の候補となっています。 キノリン誘導体は、マラリア治療において歴史的に使用されており、この化合物は新たな治療戦略の一部となる可能性があります .

鈴木カップリング反応

この化合物は、鈴木カップリング反応で使用されており、これは複雑な有機分子を作成する際に重要です。 この用途は、潜在的な抗腫瘍剤および放射線防護剤の合成に不可欠です .

抗腫瘍剤の開発

その用途は、抗腫瘍剤の開発にまで及びます。 この化合物の誘導体は、癌治療における選択的阻害剤としての可能性について探求されています .

生物活性プロファイリング

この化合物は、抗菌性、抗炎症性、抗癌性、鎮痛性、抗けいれん性、駆虫性、抗酸化性、除草性などの生物活性のプロファイリングの一部です .

ケミカルバイオロジーと創薬

最後に、この化合物はケミカルバイオロジーと創薬において重要です。 その誘導体は合成され、さまざまな生物活性についてスクリーニングされており、毒性が低く、効力がより高い新薬の開発に貢献しています .

作用機序

Target of Action

The primary target of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is the class II c-Met protein . This protein plays a crucial role in cellular signaling pathways, particularly those involved in cell growth and differentiation .

Mode of Action

The compound interacts with its target by inhibiting the activity of the c-Met protein . This interaction results in a decrease in the signaling pathways that promote cell growth and differentiation .

Biochemical Pathways

The inhibition of the c-Met protein affects several biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is often overactive in various types of cancer . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

It is known that the compound is orally bioactive , suggesting that it can be absorbed through the gastrointestinal tract. The compound’s distribution, metabolism, and excretion properties remain to be investigated.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation. In particular, the compound has been found to exhibit high potency against the class II c-Met protein , which may result in the inhibition of cancer cell growth .

生化学分析

Biochemical Properties

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphodiesterases (PDEs), which are involved in the regulation of intracellular levels of cyclic nucleotides . The interaction with PDEs can lead to the modulation of signaling pathways that are crucial for various cellular functions. Additionally, 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid can bind to proteins involved in cell signaling and metabolism, influencing their activity and stability.

Cellular Effects

The effects of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP) by inhibiting PDEs . This inhibition can lead to increased levels of these cyclic nucleotides, which in turn affect gene expression and cellular metabolism. The compound also impacts cell proliferation and apoptosis, making it a potential candidate for cancer research. Studies have demonstrated that 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

At the molecular level, 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PDEs, which prevents the breakdown of cyclic nucleotides . This inhibition leads to the accumulation of cAMP and cGMP, which activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate target proteins, leading to changes in gene expression and cellular functions. Additionally, 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid can bind to other biomolecules, such as receptors and transcription factors, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where the compound’s impact on cell cultures has been monitored over extended periods.

Dosage Effects in Animal Models

The effects of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions and promote cell survival . At higher doses, it can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the excessive accumulation of cyclic nucleotides, leading to dysregulation of cellular processes. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing toxicity .

Metabolic Pathways

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential to influence metabolic processes and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical and cellular effects, as they determine its availability and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is an important aspect of its function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid in these compartments allows it to interact with key biomolecules, such as transcription factors and enzymes, thereby exerting its biochemical effects .

特性

IUPAC Name |

3-(1-methylpyrazol-4-yl)quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-17-8-12(7-16-17)11-5-10-4-9(14(18)19)2-3-13(10)15-6-11/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYLXNSIVMPPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

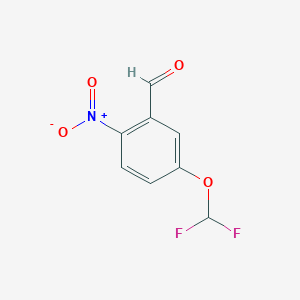

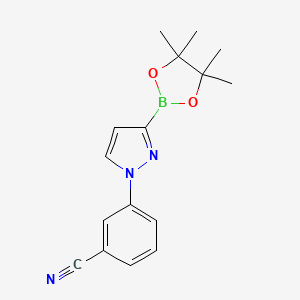

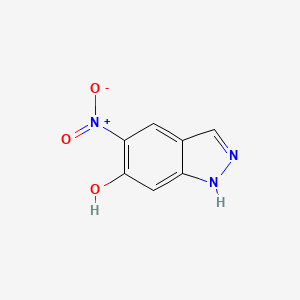

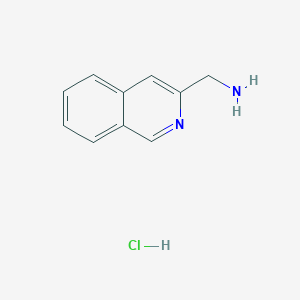

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

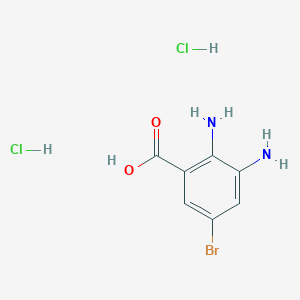

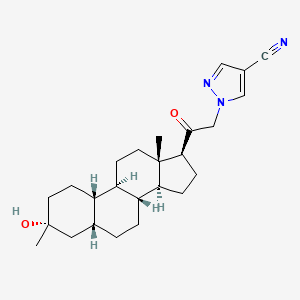

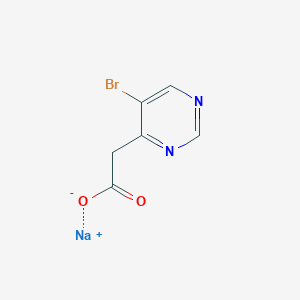

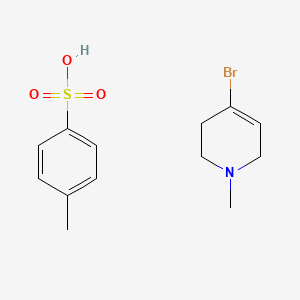

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)

![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)